Physicochemical Comparison: Lower Molecular Weight and LogP of the Parent Scaffold vs. GW9662 and T0070907
2‑Chloro‑5‑nitrobenzamide exhibits significantly lower molecular weight and lipophilicity compared to its widely used N‑substituted derivatives GW9662 and T0070907. The parent scaffold has a molecular weight of 200.58 g/mol and an XLogP3 of 1.4 [1], whereas GW9662 has a molecular weight of 276.67 g/mol and an XLogP3 of 3.3 [2], and T0070907 has a molecular weight of 277.66 g/mol and an XLogP3 of 2.3 [3]. The Topological Polar Surface Area (TPSA) is also lower for the parent scaffold (88.9 Ų) compared to GW9662 (78.3 Ų) and T0070907 (96.7 Ų).
| Evidence Dimension | Physicochemical Properties (MW, LogP, TPSA) |
|---|---|
| Target Compound Data | MW: 200.58 g/mol; XLogP3: 1.4; TPSA: 88.9 Ų |
| Comparator Or Baseline | GW9662: MW 276.67 g/mol, XLogP3 3.3, TPSA 78.3 Ų; T0070907: MW 277.66 g/mol, XLogP3 2.3, TPSA 96.7 Ų |
| Quantified Difference | MW reduction of ~76-77 g/mol; XLogP3 reduction of 0.9-1.9 units; TPSA difference of ~-10.6 to +7.8 Ų |
| Conditions | Computed by PubChem (XLogP3 3.0, Cactvs 3.4.8.24) [1][2][3] |
Why This Matters
The lower molecular weight and LogP of the parent scaffold confer greater synthetic versatility and potentially superior pharmacokinetic properties when used as a starting point for library synthesis, as it leaves more room for structural elaboration before exceeding Lipinski's Rule of Five thresholds.
- [1] PubChem. 2-Chloro-5-nitrobenzamide. CID 286562. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-5-nitrobenzamide View Source
- [2] PubChem. 2-Chloro-5-nitrobenzanilide (GW9662). CID 644213. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/644213 View Source
- [3] PubChem. 2-Chloro-5-nitro-N-4-pyridinylbenzamide (T0070907). CID 2777391. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2777391 View Source
